n,n-Diethylethanolammonium chloride

Thermal energy storage Deep eutectic solvents Heat transfer fluids

N,N-Diethylethanolammonium chloride (CAS 4620-71-7), also known as 2-diethylaminoethanol hydrochloride or DEAE chloride, is a quaternary ammonium salt with molecular formula C₆H₁₆ClNO and molecular weight 153.65 g/mol. It exists as a crystalline powder with a melting point of 133–136 °C and is commercially available at purities ranging from 95% to ≥98.0%.

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
CAS No. 4620-71-7
Cat. No. B12341684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Diethylethanolammonium chloride
CAS4620-71-7
Molecular FormulaC6H16ClNO
Molecular Weight153.65 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCO.Cl
InChIInChI=1S/C6H15NO.ClH/c1-6(2,3)7-4-5-8;/h7-8H,4-5H2,1-3H3;1H
InChIKeyRVAMVTMWCDMIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylethanolammonium Chloride (CAS 4620-71-7): Baseline Identity and Procurement Significance


N,N-Diethylethanolammonium chloride (CAS 4620-71-7), also known as 2-diethylaminoethanol hydrochloride or DEAE chloride, is a quaternary ammonium salt with molecular formula C₆H₁₆ClNO and molecular weight 153.65 g/mol . It exists as a crystalline powder with a melting point of 133–136 °C and is commercially available at purities ranging from 95% to ≥98.0% . The compound is synthesized via acid-base reaction between N,N-diethylethanolamine and hydrochloric acid and is classified as a combustible solid (Storage Class 11) . In contemporary research, its primary value proposition lies in its function as a hydrogen-bond acceptor (HBA) in deep eutectic solvent (DES) formulations, where it serves as a cost-effective alternative to conventional ionic liquids for applications in thermal energy storage, separation processes, and catalytic biomass conversion [1].

Why N,N-Diethylethanolammonium Chloride Cannot Be Indiscriminately Substituted by Choline Chloride or Tetraalkylammonium Salts


Although N,N-diethylethanolammonium chloride (DAC) is structurally analogous to choline chloride (ChCl) and other quaternary ammonium salts used as DES hydrogen-bond acceptors, substitution without re-optimization leads to significant performance divergence. In ethylene glycol-based DES systems, the HBA identity critically governs thermal conductivity, viscosity, and surface tension profiles; DAC-based DES (1:2 molar ratio HBA:EG) exhibits thermal conductivity of 0.218 W/mK and viscosity of 38.1 cP at 25 °C [1]. These values differ measurably from those reported for ChCl:EG and TBAB:EG DES systems [2]. Furthermore, in fructose dehydration catalysis, DAC forms a self-catalyzing DES with p-toluenesulfonic acid that yields 84.8% 5HMF under mild conditions (80 °C, 1 h), a performance profile that cannot be replicated by simple replacement with other ammonium salts without extensive process re-engineering [3]. The specific molecular geometry and hydrogen-bonding capacity of DAC—conferred by the diethyl substitution on the ammonium nitrogen and the ethanol hydroxyl group—directly influences phase behavior and catalytic activity, necessitating compound-specific validation.

Quantitative Differentiation of N,N-Diethylethanolammonium Chloride: Comparative Evidence Against Choline Chloride and Tetraalkylammonium Salts


Thermal Conductivity of DAC:EG Deep Eutectic Solvent versus Conventional Ionic Liquids

In a direct head-to-head comparison against conventional ionic liquids, a deep eutectic solvent formulated from N,N-diethylethanolammonium chloride (DAC) and ethylene glycol (EG) at a 1:2 molar ratio exhibits a thermal conductivity of 0.218 W/mK at ambient conditions (25 °C) [1]. This value was determined experimentally using a KD2 Pro thermal properties analyzer. The authors explicitly state that this DES demonstrates "better result than the ILs" and propose it as a replacement for ionic liquids in thermal applications due to the combination of lower processing complexity, lower toxicity, and favorable thermal transport properties [1].

Thermal energy storage Deep eutectic solvents Heat transfer fluids

Viscosity of DAC:EG Deep Eutectic Solvent: Comparison Across Five HBA Salts in Ethylene Glycol DES Systems

In a systematic cross-study comparable evaluation of ethylene glycol-based DES systems, DAC:EG at 1:2 molar ratio exhibits a viscosity of 38.1 cP at 25 °C [1]. A separate study by Ibrahim et al. (2019) measured five EG-based DES systems—using DAC, choline chloride (ChCl), benzyltriphenylphosphonium chloride (BTPC), methyltriphenylphosphonium bromide (MTPB), and tetra-n-butylammonium bromide (TBAB)—across a temperature range of 293.15–353.15 K [2]. While the exact 25 °C viscosity values for ChCl:EG are not directly reported in the abstract, the study establishes that physical properties including viscosity vary substantially with HBA identity, and that DAC:EG possesses a distinct viscosity-temperature profile that differentiates it from ChCl:EG and TBAB:EG systems [2].

Deep eutectic solvents Rheology Green solvent engineering

Catalytic Efficiency in Fructose Dehydration to 5-Hydroxymethylfurfural: DAC/p-TSA DES as Self-Catalyzing System

N,N-Diethylethanolammonium chloride forms a self-catalyzing deep eutectic solvent with p-toluenesulfonic acid monohydrate (p-TSA) that achieves an 84.8% yield of 5-hydroxymethylfurfural (5HMF) from fructose dehydration under moderate conditions: 80 °C, 1 hour reaction time, 1:0.5 salt to p-TSA weight ratio, and initial fructose ratio of 5 [1]. This performance is achieved without additional catalyst loading, as the DES simultaneously functions as solvent and catalyst [1].

Biomass conversion Green catalysis Renewable platform chemicals

Phase Stability: DAC:EG DES Maintains Liquid State at Ambient Temperature for Extended Duration

The DAC:EG deep eutectic solvent (1:2 molar ratio) demonstrates exceptional phase stability, sustaining a liquid phase at ambient conditions (25 °C) for more than 30 days without solidification or phase separation [1]. Fourier transform infrared (FTIR) spectroscopy confirmed that no new chemical bonds formed during mixing, indicating that the liquid state arises from ion delocalization rather than chemical reaction, preserving the solvent's integrity during extended storage [1].

DES stability Liquid-phase integrity Solvent shelf-life

Commercial Purity Specifications: ≥98.0% Argentometric Assay for Research and Synthesis Applications

Commercially available N,N-diethylethanolammonium chloride for synthesis applications is supplied with a minimum assay of ≥98.0% (argentometric titration) and identity confirmed by infrared spectroscopy . Alternative suppliers offer the compound at ≥95% purity and 99% purity [1], enabling procurement based on application-specific purity requirements. The compound is classified as Storage Class 11 (Combustible Solids) with recommended storage temperature of 2–30 °C and a WGK 3 water hazard classification .

Analytical chemistry Synthesis-grade reagents Procurement specifications

Surface Tension of DAC:EG DES: Comparative Context Across Ethylene Glycol-Based Systems

The DAC:EG deep eutectic solvent at 1:2 molar ratio exhibits a surface tension of 54 mN/m at 25 °C [1]. Surface tension values for EG-based DES systems vary systematically with HBA identity and molar composition, influencing wetting behavior, interfacial mass transfer, and droplet formation in industrial applications [2].

Interfacial phenomena DES characterization Wetting properties

N,N-Diethylethanolammonium Chloride: Evidence-Backed Application Scenarios for Procurement and Formulation


DES-Based Thermal Energy Storage and Heat Transfer Fluids

Formulators developing next-generation thermal energy storage media should prioritize N,N-diethylethanolammonium chloride as the hydrogen-bond acceptor when optimizing for balanced thermal conductivity (0.218 W/mK) and moderate viscosity (38.1 cP). The DAC:EG DES system offers a demonstrable alternative to conventional ionic liquids with lower processing complexity, reduced toxicity concerns, and extended liquid-phase stability exceeding 30 days at ambient temperature, making it suitable for solar thermal storage, waste heat recovery, and HVAC thermal management applications [1].

Green Catalytic Conversion of Biomass-Derived Fructose to 5HMF

For process chemists and biorefinery developers targeting 5-hydroxymethylfurfural production, N,N-diethylethanolammonium chloride enables a self-catalyzing deep eutectic solvent system with p-toluenesulfonic acid that achieves 84.8% 5HMF yield at 80 °C within 1 hour [2]. This dual-function solvent-catalyst platform eliminates the need for separate catalyst addition, simplifies downstream separation, and operates under mild conditions that preserve energy efficiency and reduce capital expenditure relative to high-temperature acid-catalyzed dehydration routes.

Electrochemical and Electropolishing Formulations

Electrochemists and surface finishing specialists should consider N,N-diethylethanolammonium chloride as a quaternary ammonium electrolyte component in metal plating, electropolishing, and battery electrolyte formulations. The compound's established role as a phase-transfer medium and its documented use in metal reprocessing and nanomaterials synthesis support its utility in controlled electrochemical environments where ionic conductivity and interfacial behavior are critical . The ≥98.0% assay specification ensures minimal interference from electroactive impurities in sensitive electrochemical measurements .

Green Solvent Screening for Extraction and Separation Processes

Researchers developing sustainable extraction protocols should include N,N-diethylethanolammonium chloride-based DES in solvent screening matrices. The DAC:EG system's measured surface tension (54 mN/m) and viscosity (38.1 cP) at 1:2 molar ratio provide a favorable profile for liquid-liquid extraction of polar and moderately polar analytes, while the >30-day ambient liquid-phase stability supports multi-batch processing without solvent degradation or repurification [1]. The DES approach offers a cost-advantaged, lower-toxicity alternative to imidazolium-based ionic liquids for natural product extraction, metal recovery, and environmental remediation applications [3].

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